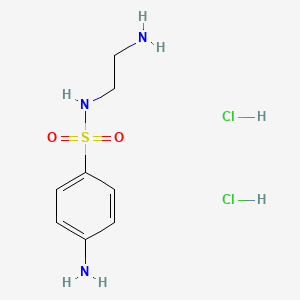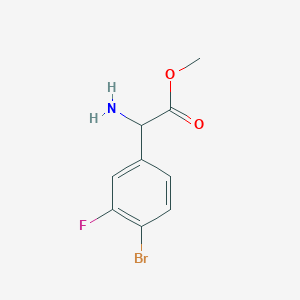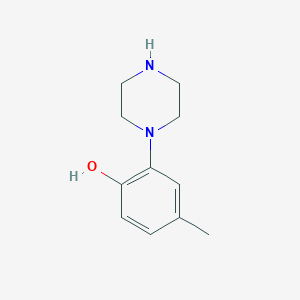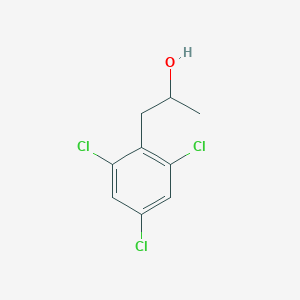
2-Allyl-7-amino-3,4-dihydroisoquinolin-1(2h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Allyl-7-amino-3,4-dihydroisoquinolin-1(2h)-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features an allyl group, an amino group, and a dihydroisoquinolinone core, making it a molecule of interest in various chemical and pharmaceutical research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-7-amino-3,4-dihydroisoquinolin-1(2h)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions:
Starting Materials: The synthesis typically begins with an appropriate isoquinoline derivative.
Cyclization Reaction: The precursor undergoes cyclization in the presence of a suitable catalyst, such as palladium or platinum, under controlled temperature and pressure conditions.
Functional Group Introduction: The allyl and amino groups are introduced through subsequent reactions, such as alkylation and amination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products.
化学反応の分析
Types of Reactions
2-Allyl-7-amino-3,4-dihydroisoquinolin-1(2h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different dihydroisoquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted isoquinolines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted isoquinolines.
科学的研究の応用
2-Allyl-7-amino-3,4-dihydroisoquinolin-1(2h)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Allyl-7-amino-3,4-dihydroisoquinolin-1(2h)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
2-Allyl-7-amino-3,4-dihydroisoquinolin-1(2h)-one: Unique due to its specific functional groups and structure.
7-Amino-3,4-dihydroisoquinolin-1(2h)-one: Lacks the allyl group, leading to different chemical properties.
2-Allyl-3,4-dihydroisoquinolin-1(2h)-one: Lacks the amino group, affecting its reactivity and applications.
Uniqueness
This compound is unique due to the presence of both allyl and amino groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C12H14N2O |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
7-amino-2-prop-2-enyl-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C12H14N2O/c1-2-6-14-7-5-9-3-4-10(13)8-11(9)12(14)15/h2-4,8H,1,5-7,13H2 |
InChIキー |
WXPKZFHGDCEENI-UHFFFAOYSA-N |
正規SMILES |
C=CCN1CCC2=C(C1=O)C=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanaminetrihydrochloride](/img/structure/B13551327.png)












